Imlatoclax - 1257050-45-5

Imlatoclax

Catalog Number: EVT-270742
CAS Number: 1257050-45-5
Molecular Formula: C47H54ClN7O7S
Molecular Weight: 896.501
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Imlatoclax is an antineoplastic.
Synthesis Analysis

Methods and Technical Details

The synthesis of Imlatoclax involves several chemical reactions, primarily focusing on the construction of its complex molecular framework. One notable method includes the use of a piperidine-catalyzed Henry–Knoevenagel condensation reaction, which facilitates the formation of key intermediates. This reaction typically involves the condensation of 9-anthraldehyde with nitromethane to yield nitrovinyl derivatives, which are further modified through Diels–Alder cycloaddition with various dienophiles such as maleimides and acrylonitrile .

The synthesis pathway can be summarized as follows:

  1. Condensation: 9-anthraldehyde + nitromethane → Nitrovinyl derivative.
  2. Cycloaddition: Nitrovinyl derivative + maleimide → Adduct formation.
Molecular Structure Analysis

Structure and Data

Imlatoclax possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C22_{22}H19_{19}N3_{3}O3_{3}, indicating a substantial presence of aromatic rings and nitrogen-containing moieties.

Key structural features include:

  • Anthracene core: A polycyclic aromatic hydrocarbon that provides hydrophobic interactions.
  • Nitrovinyl substituents: Essential for its reactivity and interaction with biological targets.
  • Amine groups: Facilitating hydrogen bonding with target proteins.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to confirm the structural integrity of synthesized Imlatoclax .

Chemical Reactions Analysis

Reactions and Technical Details

Imlatoclax undergoes various chemical reactions that are crucial for its synthesis and potential therapeutic activity. The primary reactions include:

  1. Henry–Knoevenagel Condensation: This reaction forms the nitrovinyl derivatives essential for subsequent transformations.
  2. Diels–Alder Cycloaddition: A key step where dienophiles react with diene components to form cycloadducts, which are pivotal in constructing the final structure of Imlatoclax.

These reactions are characterized by specific conditions such as temperature control, catalyst presence, and reaction time optimization to enhance yield and selectivity .

Mechanism of Action

Process and Data

Imlatoclax exhibits its pharmacological effects primarily through the induction of apoptosis in malignant cells. The proposed mechanisms include:

  • Inhibition of anti-apoptotic proteins: Targeting B-cell lymphoma 2 family proteins to promote cell death.
  • Epigenetic modulation: Influencing gene expression patterns associated with tumor growth through DNA methylation processes.

Research indicates that Imlatoclax's action may also involve interference with cellular signaling pathways critical for cancer cell survival . Detailed studies have shown that it can effectively reduce cell viability in resistant cancer cell lines, suggesting a robust mechanism against drug resistance.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Imlatoclax is characterized by several notable physical and chemical properties:

  • Molecular Weight: Approximately 373.4 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but exhibits limited solubility in water.
  • Melting Point: Specific melting point data is not widely published but is essential for determining stability during storage.

These properties play a critical role in the formulation of Imlatoclax for clinical applications, influencing its bioavailability and pharmacokinetics .

Applications

Scientific Uses

Imlatoclax is primarily investigated for its potential applications in oncology, particularly for treating hematological malignancies like chronic lymphocytic leukemia and acute myeloid leukemia. Its ability to induce apoptosis in resistant cancer cells positions it as a promising candidate for combination therapies aimed at overcoming drug resistance seen in conventional treatments.

Ongoing clinical trials are evaluating its efficacy in various treatment regimens alongside established therapies like hypomethylating agents or other targeted therapies . The compound's unique mechanism offers hope for improved outcomes in patients with relapsed or refractory disease states.

Introduction to Apoptosis-Targeted Therapies in Hematologic Malignancies

Molecular Basis of Apoptotic Dysregulation in Oncogenesis

Apoptosis evasion is a hallmark of cancer, enabling malignant cell survival. In hematologic malignancies, dysregulation primarily occurs through overexpression of anti-apoptotic BCL-2 family proteins (e.g., BCL-2, BCL-XL, MCL-1), which sequester pro-apoptotic effectors like BAX and BAK. This disrupts mitochondrial outer membrane permeabilization (MOMP), preventing cytochrome c release and caspase activation [2] [4]. Key mechanisms include:

  • Chromosomal translocations: t(14;18) in follicular lymphoma drives BCL-2 overexpression via immunoglobulin enhancers [4] [7].
  • Epigenetic silencing: Promoter hypermethylation of BIM or PUMA in chronic myeloid leukemia [2].
  • p53 pathway defects: Impairs induction of pro-apoptotic PUMA and NOXA [2].

Table 1: Apoptotic Dysregulation in Hematologic Cancers

MechanismGene/ProteinConsequenceMalignancy Example
Chromosomal translocationBCL-2Constitutive anti-apoptotic activityFollicular lymphoma
miRNA deletionmiR-15a/16-1BCL-2 overexpressionChronic lymphocytic leukemia
AmplificationMCL1Enhanced survival signalingAcute myeloid leukemia

Evolutionary Significance of BCL-2 Protein Family in Cancer Pathobiology

The BCL-2 family comprises three functional subgroups: anti-apoptotic (BCL-2, BCL-XL, MCL-1), pro-apoptotic effectors (BAX, BAK), and BH3-only sensors (BIM, BID, NOXA). Their interactions determine cellular fate via a "rheostat" model:

  • Anti-apoptotic proteins bind BH3 domains of pro-apoptotic proteins, inhibiting MOMP [4] [7].
  • Malignant priming: Cancer cells exhibit heightened dependence on specific anti-apoptotic proteins (e.g., BCL-2 in CLL, MCL-1 in AML) due to oncogenic stress [3] [9].
  • Therapeutic vulnerability: This dependency creates a "synthetic lethal" window targetable by BH3 mimetics [6].

Historical Development of BH3 Mimetics as a Therapeutic Class

BH3 mimetics are small molecules that structurally mimic BH3-only proteins to inhibit anti-apoptotic BCL-2 members. Key milestones:

  • First-generation agents: Gossypol (non-specific) and obatoclax (pan-BCL-2 inhibitor) showed limited efficacy due to off-target effects [2] [5].
  • Structure-based design: ABT-737 (2005) and navitoclax selectively targeted BCL-2/BCL-XL with nanomolar affinity, validated via NMR fragment screening [4] [8].
  • Venetoclax breakthrough: Engineered for BCL-2 selectivity (Ki < 0.01 nM) to avoid navitoclax-induced thrombocytopenia [3] [4]. FDA approval in 2016 validated BH3 mimetics as a drug class.

Properties

CAS Number

1257050-45-5

Product Name

Imlatoclax

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[(4-hydroxy-4-methylcyclohexyl)methylamino]-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide

Molecular Formula

C47H54ClN7O7S

Molecular Weight

896.501

InChI

InChI=1S/C47H54ClN7O7S/c1-46(2)16-14-34(40(27-46)32-4-6-35(48)7-5-32)30-53-20-22-54(23-21-53)36-8-10-39(43(25-36)62-37-24-33-15-19-49-44(33)51-29-37)45(56)52-63(60,61)38-9-11-41(42(26-38)55(58)59)50-28-31-12-17-47(3,57)18-13-31/h4-11,15,19,24-26,29,31,50,57H,12-14,16-18,20-23,27-28,30H2,1-3H3,(H,49,51)(H,52,56)

InChI Key

WKULGVVLSQGJTK-NDNBRKIYSA-N

SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCC(CC6)(C)O)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)C

Solubility

Soluble in DMSO

Synonyms

Imlatoclax

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.